Propan-2-yl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the benzothiophene moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like complex hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Uniqueness
ISOPROPYL 2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazolo[1,5-a]pyrimidine core with the benzothiophene moiety makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N4O3S/c1-11(2)28-21(27)17-14-7-5-6-8-16(14)29-20(17)24-19(26)15-10-22-25-13(4)9-12(3)23-18(15)25/h9-11H,5-8H2,1-4H3,(H,24,26) |
InChI Key |
JBMUDVFFQBMCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C |
Origin of Product |
United States |
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